Chemical suppliers offer 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde for purchase, but descriptions typically focus on its use as a biochemical research tool without specifying its function [, ].
In the absence of specific research on 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde, it might be informative to consider analogous compounds. For example, some researchers have investigated the biological activity of other benzaldehyde derivatives containing methoxy and pyridyl groups. However, these studies involved different positional arrangements of the functional groups and thus cannot be directly applied to 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde.
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula CHNO and a molecular weight of 243.26 g/mol. This compound features a methoxy group and a pyridin-4-ylmethoxy substituent attached to a benzaldehyde framework. It is characterized by its aromatic properties, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has been explored in various studies, particularly focusing on its potential as an antibacterial agent. Compounds with similar structures have shown promising results against a range of bacterial strains, suggesting that this compound may exhibit similar properties. Additionally, its ability to act as an allosteric modulator in hemoglobin has been noted, indicating potential applications in therapeutic contexts .
Several synthetic methods have been developed for the preparation of 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde:
3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has several notable applications:
Interaction studies involving 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde focus on its binding affinity and activity against various biological targets. Research indicates that compounds with similar structures can interact with hemoglobin and other proteins, influencing their function. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in therapeutic settings .
Several compounds share structural characteristics with 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 | 1.00 |
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde | 145654-01-9 | 1.00 |
3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | 0.92 |
3-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-87-6 | 0.92 |
What sets 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde apart from these similar compounds is its specific combination of methoxy and pyridine functionalities, which may confer unique biological activities and reactivity patterns not found in others. This uniqueness enhances its potential utility in both medicinal chemistry and synthetic applications.